Clivarin - 91449-79-5

Clivarin

Catalog Number: EVT-7958992
CAS Number: 91449-79-5
Molecular Formula: C26H42N2O37S5
Molecular Weight: 1134.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ardeparin, marketed under the US trade name Normiflo, is a low molecular weight heparin (LMWH) anticoagulant used for the prevention of postoperative venous thrombosis. Ardeparin is derived via peroxide degradation of heparin extracted from porcine intestinal mucosa. Its molecular weight ranges from 2000 to 15,000 with an average molecular weight of 5500 to 6500. Normiflo was withdrawn from the US market in March 2000.
Unfractionated heparin (UH) is a heterogenous preparation of anionic, sulfated glycosaminoglycan polymers with weights ranging from 3000 to 30,000 Da. It is a naturally occurring anticoagulant released from mast cells. It binds reversibly to antithrombin III (ATIII) and greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa. UH is different from low molecular weight heparin (LMWH) in the following ways: the average molecular weight of LMWH is about 4.5 kDa whereas it is 15 kDa for UH; UH requires continuous infusions; activated partial prothrombin time (aPTT) monitoring is required when using UH; and UH has a higher risk of bleeding and higher risk of osteoporosis in long term use. Unfractionated heparin is more specific than LMWH for thrombin. Furthermore, the effects of UH can typically be reversed by using protamine sulfate.
Enoxaparin is a common low-molecular-weight heparin (LMWH) used in the prevention and management of various thromboembolic disorders. Initially approved by the FDA in 1993, it is administered by a subcutaneous or intravenous injection and marketed by several pharmaceutical companies. Enoxaparin markedly reduces the incidence of venous thromboembolism in hospitalized patients when compared to unfractionated [heparin], without increasing the risk of serious bleeding.
Dalteparin, a low molecular weight heparin (LMWH) prepared by nitrous acid degradation of unfractionated heparin of porcine intestinal mucosa origin, is an anticoagulant. It is composed of strongly acidic sulphated polysaccharide chains with an average molecular weight of 5000 and about 90% of the material within the range of 2000-9000. LMWHs have a more predictable response, a greater bioavailability, and a longer anti-Xa half life than unfractionated heparin. Dalteparin can also be safely used in most pregnant women. Low molecular weight heparins are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.
Tinzaparin is a low molecular weight heparin (LMWH), produced by enzymatic depolymerization of unfractionated heparin from porcine intestinal mucosa. It is a heterogeneous mixture of with an average molecular weight between 5500 and 7500 daltons. Tinzaparin is composed of molecules with and without a special site for high affinity binding to antithrombin III (ATIII). This complex greatly accelerates the inhibition of factor Xa. It is an anticoagulant and considered an antithrombotic. Tinzaparin must be given either subcutaneously or parenterally. LMWHs are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.
Nadroparin is a low molecular weight heparin (LMWH) which, when bound to antithrombin III (ATIII), accelerates the inactivation of factor II and factor Xa. Nadroparin halts the coagulation pathway by inhibiting the activation of thrombin (factor IIa) by factor Xa. The amplification of the fibrin clotting cascade is stopped once factors Xa and IIa are inactivated. It is derived from porcine sources and has a mean molecular size of 5000 daltons. Low molecular weight heparins are less effective at inactivating factor IIa due to their shorter length compared to unfractionated heparin.
Bemiparin is an antithrombotic and belongs to the group of drugs known as the low molecular weight heparins (LMWH). Like semuloparin, bemiparin is classified as an ultra-LMH because of its low mean molecular mass of 3600 daltons, which is a unique property of this class. These heparins have lower anti-thrombin activity than the traditional low molecular weight heparins and act mainly on factor-Xa, reducing the risk of bleeding due to selectivity for this specific clotting factor. Interestingly, current research is underway for the potential benefit of bemiparin in the treatment of tumors and diabetic foot ulcers.
Reviparin is a low molecular weight heparin which seems to have a better safety profile than unfractionated heparin. It is prepared from porcine intestinal mucosa by nitrous acid depolymerization. Reviparin has a molecular weight of 3.9 kDa. It was developed by Abbott laboratories and in 2009, reviparin presented an orphan drug designation by the FDA.
Parnaparin is an heparin of low molecular weight with antithrombotic effects.
Certoparin is part of the heparins of low molecular weight that presents high activity against the coagulation factor Xa. It is normally used to prevent deep venous thrombosis.
Standard or unfractionated heparin is a complex mixture of naturally occurring glycosaminoglycans and is used as an anticoagulant to treat venous thrombosis or to prevent thrombosis in high risk patients. Heparin therapy is associated with frequent elevations in serum aminotransferase levels that are typically transient and not associated with clinical symptoms or significant liver injury.
Enoxaparin is a natural product found in Sargassum myriocystum, Sargassum polycystum, and other organisms with data available.
Enoxaparin is a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, enoxaprin's mechanism of action is similar to that of heparin, although it exhibits a higher ratio of anti-Factor Xa to anti-Factor IIa activity. This agent also has anti-inflammatory properties, inhibiting monocyte adhesion to tumor necrosis factor alpha- or lipopolysaccharide-activated endothelial cells. Compared to unfractionated heparins, the use of enoxaparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia. (NCI04)
Dalteparin is a low molecular weight, synthetic heparin. As an anticoagulant/antithrombotic agent, dalteparin binds to antithrombin and enhances the inhibition of Factor Xa. Compared to unfractionated heparins, the use of dalteparin is associated with lower incidences of osteoporosis and heparin-induced thrombocytopenia. (NCI04)
Bemiparin is a second generation, synthetic, low-molecular-weight heparin (LMWH) with anticoagulant activity. Derived, after depolymerisation and fractionation, from medical-grade porcine unfractionated heparin (UFH), bemiparin has an average molecular weight of 3,600 daltons and has a higher anti-factor Xa/anti-factor IIa ratio (8:1) than first-generation LMWHs. This anticoagulant binds to antithrombin III, thereby enhancing the inactivation of activated factor X (Factor Xa) and, to a lesser extent, activated factor II (Factor IIa). Compared to unfractionated heparins, the use of bemiparin is associated with lower incidences of major bleeding, osteoporosis, and heparin-induced thrombocytopenia. Bemiparin also promotes a greater release of tissue factor pathway inhibitor than UFH or dalteparin.
Heparin is a sulfur-rich glycosaminoglycan with anticoagulant property. Heparin binds to antithrombin III to form a heparin-antithrombin III complex. The complex binds to and irreversibly inactivates thrombin and other activated clotting factors, such as factors IX, X, XI, and XII, thereby preventing the polymerization of fibrinogen to fibrin and the subsequent formation of clots.
Semuloparin is an ultralow-molecular-weight heparin (ULMWH) (Mw: 2000-3000 daltons)consisting of a polydisperse mixture of oligomeric heparin fragments with potential anticoagulant activity. Ultralow-molecular-weight heparin AVE5026 binds to and activates antithrombin III (ATIII), which may result in the inhibition of activated factor Xa and, to a much lesser extent, factor IIa (thrombin) and so the inhibition of fibrin formation. Compared to low-molecular-weight heparins (LMWHs), AVE5026 exhibits an even higher ratio of anti-Factor Xa to anti-Factor IIa activity (>30:1). Compared to unfractionated heparins, the use of LMWHs is associated with lower incidences of major bleeding, osteoporosis and heparin-induced thrombocytopenia. Like LMWHs, this agent may inhibit tumor growth by regulating angiogenesis and apoptosis. AVE5026 is prepared by partial depolymerization of unfractionated porcine mucosal heparin.
Tinzaparin is a low molecular weight heparin (LMWH), obtained by controlled enzymatic depolymerization of heparin from porcine intestinal mucosa, with antithrombotic properties. Tinzaparin is a potent inhibitor of several activated coagulation factors, especially Factors Xa and IIa (thrombin); its primary activity is mediated through the plasma protease inhibitor antithrombin. In addition, this agent may inhibit angiogenesis through: 1) competitive binding of the heparin-binding sites on endothelial cells for the proangiogenic cytokines vascular endothelial growth factor (VEGF) and beta-fibroblast growth factor (beta-FGF) and 2) increasing the release of tissue factor pathway inhibitor (TFPI), a negative regulator of angiogenesis.
Low Molecular Weight Heparin is substances comprised of fragmented heparin molecules derived from unfractionated heparin that bind to antithrombin III with a molecular weight ranging from 1000 to 10,000 daltons, which causes changes in property from unfractionated heparin, including decreased protein binding, enhanced bioavailability, decreased platelet interaction, and decreased binding to thrombin.
Source and Classification

Clivarin is classified as a low molecular weight heparin and is primarily sourced from porcine intestinal mucosa. It belongs to the broader category of glycosaminoglycans, which are essential components in various biological processes, including cell signaling and blood coagulation .

Synthesis Analysis

The synthesis of Clivarin involves several key steps:

  1. Starting Material: The process begins with unfractionated porcine mucosal heparin.
  2. Deaminative Cleavage: Nitrous acid is used to cleave the heparin, resulting in oligosaccharides with a specific structure.
  3. Partial Depolymerization: This step ensures that the resulting product has a lower molecular weight suitable for therapeutic use.
  4. Characterization: The synthesized Clivarin is characterized using techniques such as nuclear magnetic resonance and mass spectrometry to confirm its structure and purity .

The synthesis parameters are critical; for instance, controlling the concentration of nitrous acid and the reaction time can significantly affect the yield and molecular weight distribution of Clivarin.

Molecular Structure Analysis

Clivarin has a complex molecular structure characterized by its repeating disaccharide units, which include glucosamine and uronic acid residues. The structural formula can be represented as follows:

  • Chemical Formula: C26H42N2O37S5
  • Molecular Weight: Approximately 9,000 daltons

The structural features include:

  • Sulfation Patterns: These are crucial for its biological activity, influencing its interaction with proteins such as antithrombin III.
  • Anhydromannose Residue: This unique feature arises from the synthesis process and contributes to its anticoagulant properties .
Chemical Reactions Analysis

Clivarin participates in several important chemical reactions:

  1. Binding Reactions: Clivarin binds to antithrombin III, forming a complex that enhances the inhibition of coagulation factors.
  2. Inhibition of Coagulation Factors: The primary reaction involves the inhibition of factor Xa and thrombin, which are vital for the coagulation cascade.
  3. Competitive Inhibition: Clivarin may also inhibit angiogenesis by competing with proangiogenic cytokines for binding sites on endothelial cells .

These reactions highlight Clivarin's role as an anticoagulant and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Clivarin primarily involves its interaction with antithrombin III. Upon binding:

  1. Acceleration of Inhibition: Clivarin significantly accelerates the rate at which antithrombin III inhibits factor Xa and thrombin.
  2. Formation of Antithrombin Complexes: The binding leads to the formation of stable complexes that effectively inhibit these coagulation factors.
  3. Impact on Coagulation Cascade: By inhibiting factor Xa, Clivarin prevents the conversion of prothrombin to thrombin, thereby disrupting fibrin formation and thrombus development .

This mechanism underlines Clivarin's effectiveness as an anticoagulant in clinical settings.

Physical and Chemical Properties Analysis

Clivarin exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Half-life: Approximately 5.3 hours, allowing for effective dosing regimens in clinical use.

These properties are critical for its application as a therapeutic agent .

Applications

Clivarin is primarily used in clinical settings for:

  1. Anticoagulation Therapy: It is administered to prevent thrombosis in various medical conditions, including venous thromboembolism.
  2. Surgical Procedures: Used prophylactically during surgeries to reduce the risk of clot formation.
  3. Management of Atrial Fibrillation: It helps prevent stroke in patients with atrial fibrillation by inhibiting clot formation.

Furthermore, ongoing research explores its potential applications in cancer therapy due to its ability to inhibit angiogenesis .

Synthesis and Structural Engineering of Clivarin

Chemical Synthesis Strategies for Low Molecular Weight Heparin Derivatives

The synthesis of LMWH derivatives like Clivarin relies on controlled depolymerization of UFH to yield fragments with molecular weights ranging from 3,500 to 6,500 Da. Two primary chemical strategies dominate industrial production:

  • Nitrous Acid Depolymerization: This method specifically cleaves glycosidic linkages at N-sulfated glucosamine (GlcNS) residues via deaminative cleavage. The reaction generates anhydromannose (aMan) termini, serving as a signature structural marker for heparin-derived LMWHs like Clivarin [3] [6].
  • Benzylation and Alkaline Hydrolysis: An alternative pathway involves selective O-benzylation of uronic acid carboxyl groups followed by alkaline hydrolysis. This breaks glycosidic bonds at iduronic acid (IdoA) sites, producing fragments with saturated uronic acid ends [6].

A critical challenge in chemical synthesis is preserving the anticoagulant pentasaccharide sequence (GlcNS/NAc6S–GlcA–GlcNS3S6S–IdoA2S–GlcNS6S) while controlling chain length heterogeneity. Statistical depolymerization models are employed to predict the distribution of oligosaccharide chains and ensure batch-to-batch consistency [6].

Table 1: Structural Characteristics of Clivarin vs. UFH

PropertyUnfractionated Heparin (UFH)Clivarin (Reviparin Sodium)
Average Molecular Weight15,000–19,000 Da3,500–4,500 Da
Terminal ResiduesReducing sugar endsAnhydromannose (aMan) termini
Pentasaccharide Content~30% of chainsMaintained in active fragments
Polydispersity (Đ)High (>1.5)Low (1.2–1.4)

Enzymatic Depolymerization Techniques in Reviparin Production

Enzymatic depolymerization offers enhanced specificity over chemical methods. Heparinases (I, II, III) from Flavobacterium heparinum selectively cleave glycosidic linkages adjacent to N-sulfated glucosamine residues:

  • Heparinase I: Targets linkages between GlcNS6S–IdoA2S, yielding tetra- and hexasaccharides rich in anticoagulant sequences [4].
  • Process Optimization: Enzyme immobilization on chitosan matrices improves operational stability and allows continuous-flow reactors. Recent advances include engineered heparinases with 5× enhanced activity at 37°C, reducing processing time by 40% [4] [6].

Despite its precision, enzymatic degradation faces limitations in scalability due to enzyme costs and residual protein contamination. Ultrafiltration and ion-exchange chromatography are critical for purifying Clivarin to pharmacopeial standards [6].

Industrial-Scale Manufacturing: Nitrous Acid Depolymerization

Nitrous acid (HONO) depolymerization remains the primary industrial method for Clivarin synthesis. The process involves sequential stages:

  • Acidification: UFH (porcine mucosal extract) is treated with dilute HCl at pH 1.5–2.5.
  • Nitrosation: Sodium nitrite (NaNO₂) generates in situ HONO, attacking GlcNS residues via deamination.
  • Termination & Reduction: Sodium borohydride (NaBH₄) reduces unstable intermediates to stable aMan ends.
  • Purification: Diafiltration removes salts and fragments <2,000 Da [3] [6].

Critical process parameters include:

  • Temperature: Maintained at 15–20°C to prevent oversulfation.
  • Molar Ratio: Optimal NaNO₂/UFH ratio of 0.4–0.6 mol/mol minimizes desulfation.
  • Reaction Time: 2–4 hours maximizes yield of target MW fragments.

Table 2: Industrial Nitrous Acid Depolymerization Process Parameters

ParameterSpecification RangeImpact on Clivarin Quality
pH1.5–2.5Controls deamination rate
NaNO₂/UFH Ratio0.4–0.6 mol/molPrevents chain over-scission
Temperature15–20°CMinimizes sulfation loss
Reaction Time120–240 minBalances yield vs. homogeneity

Chemoenzymatic Approaches for Enhanced Homogeneity

Chemoenzymatic synthesis addresses heterogeneity limitations in traditional methods by combining enzymatic transformations with chemical modifications:

  • Glycosyltransferase Engineering: Recombinant 3-O-sulfotransferase (3-OST-1) and C₅-epimerase are immobilized to modify GlcNS residues and convert GlcA to IdoA, respectively. This ensures uniform 3-O-sulfation in the pentasaccharide region [4] [7].
  • Nucleotide Sugar Regeneration: In situ regeneration of UDP-sugars and PAPS (3'-phosphoadenosine-5'-phosphosulfate) cofactors reduces costs. For example, ATP sulfurylase regenerates PAPS from APS and ATP [7].
  • Modular Assembly: Synthetic disaccharide building blocks (e.g., IdoA2S–GlcNS6S) are enzymatically ligated using N-sulfotransferase and 2-O-sulfotransferase. This yields oligosaccharides with 95% sequence homogeneity, compared to 70% in fragmented LMWHs [4] [6].

Recent innovations include fusion enzymes like heparin synthase complexes, which co-express EXT1/EXT2 glycosyltransferases with sulfotransferases. These systems produce heparin-mimetics with anticoagulant activity comparable to Clivarin but with narrower polydispersity (Đ = 1.1) [6] [7].

Properties

CAS Number

91449-79-5

Product Name

Clivarin

IUPAC Name

6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid

Molecular Formula

C26H42N2O37S5

Molecular Weight

1134.9 g/mol

InChI

InChI=1S/C26H42N2O37S5/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

HTTJABKRGRZYRN-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O

Solubility

Soluble
Soluble in water; insoluble in alcohol, benzene, acetone, chloroform, and ether
1.08e+01 g/L

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.